molecular formula C16H14N2O4 B5556077 1-(benzyloxy)-4-methoxy-1,4-dihydro-2,3-quinoxalinedione CAS No. 5895-01-2

1-(benzyloxy)-4-methoxy-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B5556077
CAS RN: 5895-01-2
M. Wt: 298.29 g/mol
InChI Key: NBKBRMUFKPYLLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, including compounds similar to 1-(benzyloxy)-4-methoxy-1,4-dihydro-2,3-quinoxalinedione, often involves innovative and environmentally friendly methods. One approach utilizes enolate ions as synthons in a one-pot biocatalytic synthesis process, leveraging lemon juice as both a solvent and catalyst to achieve very good to excellent yields. This method emphasizes clean, efficient, and green chemistry principles, producing minimal waste and without by-products (Petronijevic et al., 2017).

Scientific Research Applications

Catalysis and Asymmetric Synthesis

Quinoxaline derivatives have been utilized in catalysis, particularly in the development of ligands for asymmetric hydrogenation of functionalized alkenes. These catalysts show high enantioselectivities and catalytic activities, demonstrating their utility in the synthesis of chiral pharmaceutical ingredients, which is crucial for producing enantiomerically pure drugs with desired biological activities (Imamoto et al., 2012).

Inhibition of Leukotriene Synthesis

Some quinoxaline derivatives act as potent inhibitors of leukotriene synthesis, a critical pathway in inflammatory responses. These inhibitors have shown promise in preclinical development for treating inflammatory diseases, highlighting the therapeutic potential of quinoxaline derivatives beyond their traditional applications (Hutchinson et al., 2009).

Organic Synthesis and Chemical Reactivity

Quinoxaline derivatives serve as key intermediates in organic synthesis, enabling the construction of complex molecules. Their reactivity has been exploited in various synthetic transformations, contributing to the development of novel compounds with potential applications in medicinal chemistry and materials science (Ahmed et al., 1987).

Antimicrobial Activity

Research into quinoxaline-2-carboxylate 1,4-dioxide derivatives has revealed significant in vitro antituberculosis activity. The structural modification of these compounds can lead to improved efficacy against Mycobacterium tuberculosis, including drug-resistant strains. This highlights the potential of quinoxaline derivatives in developing new antitubercular agents (Jaso et al., 2005).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties or efficacy.


properties

IUPAC Name

1-methoxy-4-phenylmethoxyquinoxaline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-21-17-13-9-5-6-10-14(13)18(16(20)15(17)19)22-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKBRMUFKPYLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C2=CC=CC=C2N(C(=O)C1=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974447
Record name 1-(Benzyloxy)-4-methoxy-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-methoxy-1,4-dihydroquinoxaline-2,3-dione

CAS RN

5895-01-2
Record name 1-(Benzyloxy)-4-methoxy-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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